

# Structural Confirmation of N-(6-Bromohexyl)-2-hydroxybenzamide: A Comparative Analytical Guide

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## Compound of Interest

**Compound Name:** *N-(6-Bromohexyl)-2-hydroxybenzamide*

**Cat. No.:** *B11815264*

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Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content

Type: Methodological Comparison & Experimental Guide

## Executive Summary

**N-(6-Bromohexyl)-2-hydroxybenzamide** (CAS: 1959004-07-9) is a critical bifunctional building block frequently encountered as an intermediate in PROTAC linker synthesis and as a designated impurity (Impurity 7) in the manufacturing of absorption enhancers like Salcaprozate (SNAC)[1]. Because this molecule contains both a reactive terminal alkyl bromide and a bidentate salicylamide core, confirming its exact structural integrity—differentiating it from dechlorination products, positional isomers, or ether-linked artifacts—is paramount.

As a Senior Application Scientist, I approach structural elucidation not as a single test, but as a self-validating system. This guide objectively compares the analytical methodologies required to unambiguously confirm this structure, detailing the causality behind experimental choices and providing expected reference data.

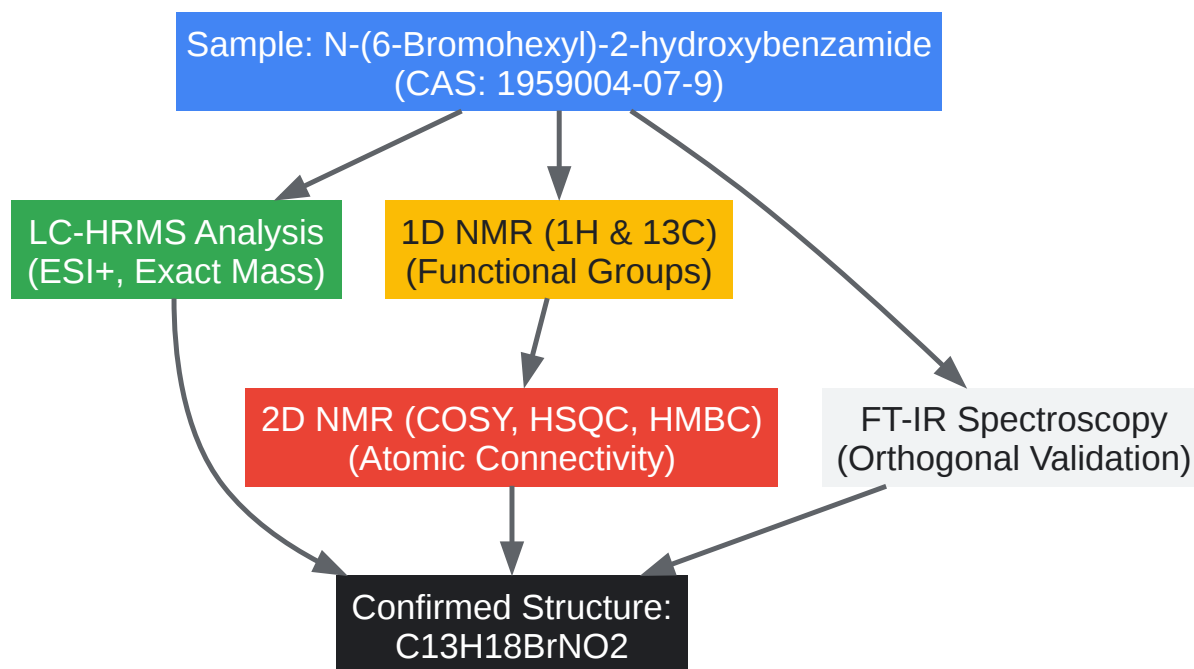
## Methodological Comparison Matrix

To achieve complete molecular confidence, we must evaluate the orthogonal strengths of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR)[2].

Analytical Technique	Primary Utility for Target Molecule	Sensitivity	Structural Resolution	Turnaround Time
LC-HRMS (ESI+)	Exact mass & Bromine isotope pattern verification	High (pg-ng)	Low (Formula & Isotopes only)	Fast (< 15 min)
1D NMR (1 H, 13 C)	Functional group environments & quantitation	Moderate (µg-mg)	High (Atomic environments)	Moderate (~30 min)
2D NMR (HSQC, HMBC)	Carbon-Proton connectivity (Amide linkage proof)	Low (mg)	Very High (Exact connectivity)	Slow (1-4 hrs)
FT-IR Spectroscopy	Rapid screening of Amide I/II and OH bands	Moderate (µg)	Low (Bond vibrations only)	Fast (< 5 min)

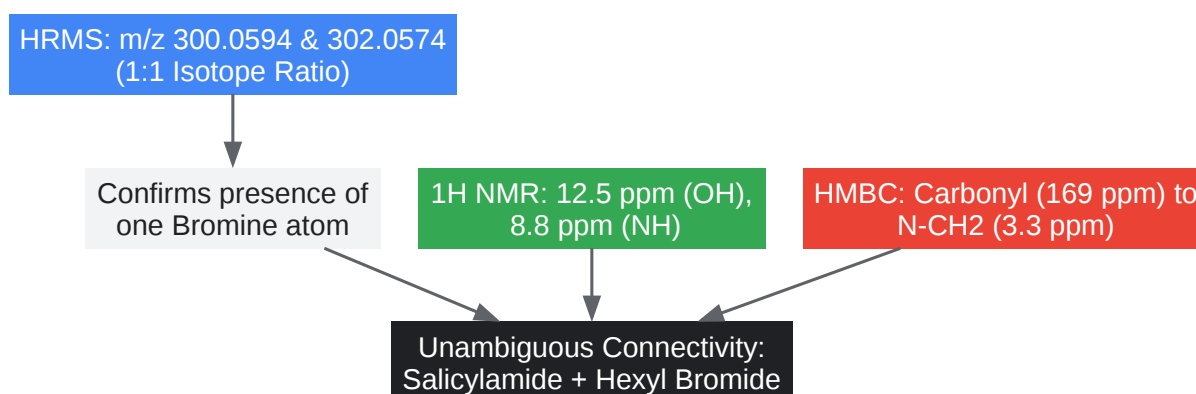
Conclusion: No single technique is absolute. HRMS confirms the molecular formula and the presence of the halogen, but cannot prove the exact attachment point of the hexyl chain. NMR provides the definitive connectivity map but lacks the trace-level sensitivity of MS. When used in an integrated fashion, these techniques unambiguously establish chemical identity[3].

## Analytical Workflows & Logical Deduction



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Fig 1. Multi-modal analytical workflow for structural confirmation of the target compound.



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Fig 2. Logical deduction pathway integrating MS isotope data and NMR connectivity.

## Experimental Protocols (Self-Validating Systems)

## A. LC-HRMS Acquisition

Causality & Design: Bromine naturally exists as two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in a nearly 1:1 ratio (50.69% and 49.31%). This creates a highly diagnostic "twin peak" signature separated by  $\sim 1.998$  Da. Observing this exact ratio acts as a self-validating internal check for the integrity of the terminal alkyl bromide.

- Instrument Preparation: Calibrate the Q-TOF mass spectrometer using a low-concentration tuning mix prior to acquisition to ensure mass accuracy is strictly  $< 2$  ppm[3].
- Chromatography: Use a C18 column (2.1 x 50 mm, 1.8  $\mu\text{m}$ ) with a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.
- Ionization: Electrospray Ionization (ESI) in positive mode.

## B. 1D and 2D NMR Acquisition

Causality & Design: DMSO-  $d_6$  is specifically selected as the solvent over  $\text{CDCl}_3$ . DMSO slows the chemical exchange of the phenolic -OH and amide -NH protons, allowing them to be observed as distinct, quantifiable signals rather than broad, unintegrable humps[4].

- Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-  $d_6$  (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.
- $^1\text{H}$  Acquisition: Acquire on a 400 MHz spectrometer. Critical step: Set the relaxation delay ( $d_1$ ) to at least 2.0 seconds. This ensures complete relaxation of the aliphatic protons, guaranteeing that the integration ratio of the hexyl chain to the aromatic core is perfectly quantitative[4].
- 2D HMBC: Optimize the pulse sequence for long-range carbon-proton coupling ( $^n\text{JCH}=8$  Hz). This is required to prove the hexyl chain is attached to the amide nitrogen (via a 3-bond correlation to the carbonyl) and not mistakenly ether-linked to the phenol.

## Expected Experimental Data

### Table 1: HRMS (ESI+) Expected Results

Formula	Isotope	Theoretical Exact Mass [M+H] <sup>+</sup>	Expected Observation	Diagnostic Value
C 13H 18BrNO 2	79 Br	300.0594 Da	~300.059 m/z (100% relative abundance)	Confirms exact molecular formula.
C 13H 18BrNO 2	81 Br	302.0574 Da	~302.057 m/z (~97% relative abundance)	1:1 ratio confirms intact terminal bromide.

**Table 2: 1 H NMR Data (400 MHz, DMSO- d6)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Rationale
12.50	Broad Singlet	1H	Phenolic -OH	Strongly deshielded due to tight intramolecular hydrogen bonding with the amide carbonyl.
8.85	Triplet ( J=5.5 Hz)	1H	Amide -NH	Triplet splitting confirms attachment to a -CH <sub>2</sub> group (N-CH <sub>2</sub> ).
7.90	Doublet of doublets	1H	Ar-H (ortho to amide)	Deshielded by the anisotropic effect of the carbonyl group.
7.40	Multiplet (ddd)	1H	Ar-H (para to OH)	Standard aromatic splitting system for ortho-disubstituted benzenes.
6.90	Multiplet	2H	Ar-H (ortho to OH, para to amide)	Shielded by the electron-donating effect of the phenolic -OH.
3.52	Triplet ( J=6.7 Hz)	2H	-CH <sub>2</sub> -Br	Characteristic shift for a primary alkyl bromide.

3.30	Quartet ( J=6.5 Hz)	2H	N-CH 2-	Apparent quartet due to coupling with both the -NH and the adjacent -CH 2-.
1.80	Quintet	2H	-CH 2 • (adjacent to Br)	Aliphatic chain environment.
1.55	Quintet	2H	-CH 2 • (adjacent to N)	Aliphatic chain environment.
1.40 - 1.30	Multiplet	4H	Inner -CH 2 • groups	Core of the hexyl linker.

## References

Note: The following sources ground the analytical methodologies and compound parameters discussed in this guide.

- [1] Title: Salcaprozate Impurity 7 (CAS 1959004-07-9) | Source: TLC Pharmaceutical Standards | URL:
- [3] Title: Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy | Source: Agilent Technologies | URL:
- [4] Title: A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Source: Springer Nature Experiments | URL:
- [2] Title: Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Source: ResearchGate | URL:

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## Sources

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- [4. A guide to small-molecule structure assignment through computation of \(1H and 13C\) NMR chemical shifts | Springer Nature Experiments \[experiments.springernature.com\]](#)
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